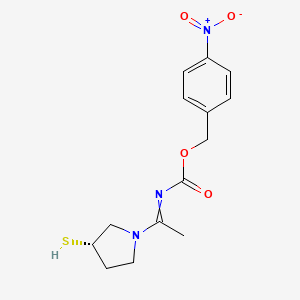
(S)-4-Nitrobenzyl (1-(3-mercaptopyrrolidin-1-yl)ethylidene)carbamate
Cat. No. B8749815
M. Wt: 323.37 g/mol
InChI Key: ZQWBMXVEMVZOQI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE034960
Procedure details


A solution of 30 g of 3-acetylthio-1-(N-p-nitrobenzyloxycarbonylacetimidoyl)pyrrolidine in 1000 ml of methanol was cooled to -10° C. A solution of sodium methoxide in methanol (prepared from 1.8 g of sodium) was then added dropwise to the cooled solution, after which the mixture was stirred for 30 minutes, whilst gradually raising the temperature to 0° C. At the end of this time, 65.2 ml of 10% w/v hydrochloric acid were added to the reaction mixture, which was then concentrated to half of its original volume by evaporation in vacuo. A saturated aqueous solution of sodium chloride was added to the concentrate and the mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and then dried, after which the solvent was distilled off under reduced pressure. The residue was purified by chromatography through a column of silica gel, eluted with a 2:1 by volume mixture of benzene and ethyl acetate, to give 20 g of the title compound.
Name
3-acetylthio-1-(N-p-nitrobenzyloxycarbonylacetimidoyl)pyrrolidine
Quantity
30 g
Type
reactant
Reaction Step One


Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
C([S:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10](=[N:12][C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=2)=[O:14])[CH3:11])[CH2:6]1)(=O)C.C[O-].[Na+].Cl>CO>[SH:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10](=[N:12][C:13]([O:15][CH2:16][C:17]2[CH:18]=[CH:19][C:20]([N+:23]([O-:25])=[O:24])=[CH:21][CH:22]=2)=[O:14])[CH3:11])[CH2:6]1 |f:1.2|
|
Inputs


Step One
|
Name
|
3-acetylthio-1-(N-p-nitrobenzyloxycarbonylacetimidoyl)pyrrolidine
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)SC1CN(CC1)C(C)=NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
after which the mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to the reaction mixture, which
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated to half of its original volume by evaporation in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A saturated aqueous solution of sodium chloride was added to the
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with a saturated aqueous solution of sodium chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
after which the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography through a column of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with a 2:1 by volume mixture of benzene and ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
SC1CN(CC1)C(C)=NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 g | |
| YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
